Catharine

Description

Properties

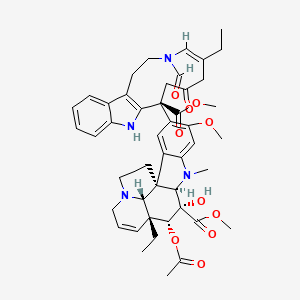

Molecular Formula |

C46H54N4O10 |

|---|---|

Molecular Weight |

822.9 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(2S,6Z)-6-ethyl-8-formyl-2-methoxycarbonyl-4-oxo-8,18-diazatricyclo[9.7.0.012,17]octadeca-1(11),6,12,14,16-pentaen-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H54N4O10/c1-8-28-21-29(53)24-45(41(54)58-6,37-31(15-19-49(25-28)26-51)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)57-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(60-27(3)52)46(39,56)42(55)59-7/h10-14,16,22-23,25-26,38-40,47,56H,8-9,15,17-21,24H2,1-7H3/b28-25-/t38-,39+,40+,43+,44+,45-,46-/m0/s1 |

InChI Key |

KLFYPJRLOIHTCM-CIJHUGPSSA-N |

SMILES |

CCC1=CN(CCC2=C(C(CC(=O)C1)(C3=C(C=C4C(=C3)C56CCN7C5C(C=CC7)(C(C(C6N4C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC8=CC=CC=C28)C=O |

Isomeric SMILES |

CC/C/1=C/N(CCC2=C([C@](CC(=O)C1)(C3=C(C=C4C(=C3)[C@]56CCN7[C@H]5[C@@](C=CC7)([C@H]([C@@]([C@@H]6N4C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC8=CC=CC=C28)C=O |

Canonical SMILES |

CCC1=CN(CCC2=C(C(CC(=O)C1)(C3=C(C=C4C(=C3)C56CCN7C5C(C=CC7)(C(C(C6N4C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC8=CC=CC=C28)C=O |

Origin of Product |

United States |

Isolation and Purification Methodologies of Catharine

Extraction Techniques from Plant Matrix

The initial step in isolating Catharine involves its extraction from the plant material, typically the leaves of Catharanthus roseus. A common approach is an acid-base extraction, which leverages the alkaline nature of the compound.

The dried and powdered leaves of C. roseus are first subjected to an acidic solution to protonate the alkaloids, rendering them water-soluble. nih.gov One method involves moistening the plant material with a 2% tartaric acid solution before extraction with benzene. athmsi.org Another approach utilizes a 0.1 M hydrochloric acid solution, often with the aid of ultrasonication to enhance extraction efficiency. nih.gov Following the initial acidic extraction, the mixture is centrifuged and the supernatant is collected. This process is often repeated to maximize the yield of the extracted alkaloids. nih.gov

To remove chlorophyll (B73375) and other lipophilic impurities, the acidic aqueous extract is washed with a non-polar solvent like petroleum ether. nih.gov The alkaloids are then precipitated from the aqueous phase. This can be achieved by making the solution alkaline, which deprotonates the alkaloids and reduces their solubility in water. One technique involves the addition of an alkaline solution of embonic acid, which forms insoluble alkaloid-embonate complexes. nih.gov Alternatively, the pH of the aqueous solution can be adjusted to a specific value to selectively precipitate certain alkaloids. athmsi.org

Another widely used method is hot ethanolic extraction. researchgate.netijsra.net This technique involves macerating the plant material in ethanol, sometimes overnight at an elevated temperature (e.g., 55°C), until the sample becomes colorless. researchgate.net This method has been reported to increase the yield of indole (B1671886) alkaloids compared to other procedures. researchgate.net Supercritical fluid extraction using carbon dioxide (CO2) has also been explored as an environmentally friendly alternative for extracting indole alkaloids from C. roseus. researchgate.net

Chromatographic Separation Strategies for Dimeric Indole Alkaloids

Following extraction, the crude alkaloid mixture, which contains this compound along with numerous other monomeric and dimeric indole alkaloids, requires further separation. Various chromatographic techniques are employed to isolate this compound from this complex mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of indole alkaloids. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, where a non-polar stationary phase is used with a polar mobile phase. researchgate.netnih.gov The separation can be optimized by modifying the mobile phase, for instance, by using ion-pair reagents like hexane (B92381) sulphonic acid to improve the peak shape and response of the alkaloids. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve adequate separation of the numerous alkaloids present in the extract. researchgate.netnih.gov

Countercurrent Chromatography (CCC) offers a valuable alternative to traditional solid-phase chromatography. mdpi.com As an all-liquid separation technique, CCC relies on the partitioning of compounds between two immiscible liquid phases. mdpi.com High-performance countercurrent chromatography (HPCCC) has been successfully used for the targeted isolation of indole alkaloids from C. roseus extracts. mdpi.com The choice of the biphasic solvent system is critical for successful separation in CCC. mdpi.com

Thin-Layer Chromatography (TLC) , particularly preparative TLC (pTLC), is another useful method for the purification of indole alkaloids. researchgate.netijsra.net In pTLC, the crude extract is applied as a band onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system. ijsra.net The separated bands corresponding to different compounds can then be scraped off the plate and the compound of interest eluted with a solvent. ijsra.net

For separating complex mixtures of dimeric alkaloids, a multi-step chromatographic approach is often necessary. This may involve a combination of techniques, such as initial fractionation by vacuum liquid chromatography (VLC) on a mixed bed of silica gel and aluminum oxide, followed by further purification using other chromatographic methods. athmsi.org

Optimization of Isolation Protocols for Yield and Purity

Optimizing the isolation protocol is crucial for maximizing the yield and purity of this compound. This involves refining each step of the extraction and purification process.

In the extraction phase, factors such as the choice of solvent, temperature, and extraction time can be adjusted. For instance, overnight maceration at 55°C during hot ethanolic extraction has been shown to increase the yield of certain indole alkaloids. researchgate.net The use of ultrasound-assisted extraction can also enhance efficiency. researchgate.net

For chromatographic separation, the selection of the stationary and mobile phases is paramount. In HPLC, optimizing the gradient program and the concentration of additives like ion-pair reagents can significantly improve resolution. researchgate.net In preparative chromatography, it is essential to develop a robust method at the analytical scale before scaling up. waters.com

The purity of the isolated fractions is typically assessed at each stage using analytical techniques like HPLC and TLC. researchgate.netnih.gov Flow cytometry can also be used to determine the purity of isolated cells when applicable to the specific isolation procedure. nih.gov Spectrometric methods, such as measuring the A260:A280 ratio, can provide an indication of protein contamination in DNA isolation, a principle that can be adapted to assess the purity of other compounds. nih.gov The goal is to achieve a high-purity product, often greater than 95%, suitable for further research. nih.gov

The following table summarizes key parameters that can be optimized to improve yield and purity:

| Process Step | Parameter to Optimize | Example of Optimization | Impact |

| Extraction | Solvent Type | Using methanol-water mixtures instead of pure methanol. researchgate.net | Improved extraction efficiency for certain alkaloids. |

| Temperature | Increasing temperature to 55°C for hot ethanolic extraction. researchgate.net | Increased yield. | |

| Extraction Method | Employing ultrasound-assisted extraction. researchgate.net | Enhanced extraction efficiency. | |

| Chromatography | Mobile Phase Composition | Adjusting the gradient and adding ion-pair reagents in HPLC. researchgate.net | Improved peak shape and resolution. |

| Stationary Phase | Selecting the appropriate column for HPLC (e.g., C18). nih.gov | Better separation of target compounds. | |

| Loading Capacity | Optimizing the amount of crude extract loaded onto the column. mdpi.com | Maximizing throughput without compromising purity. |

Structural Elucidation and Conformational Analysis of Catharine

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Catharine

NMR spectroscopy has been a cornerstone in the structural elucidation of this compound, offering deep insights into its carbon framework and the spatial arrangement of its hydrogen atoms.

The ¹³C NMR spectrum of this compound has been fully assigned, providing a complete map of the carbon skeleton of the molecule. researchgate.net This fundamental data is crucial for identifying the number and types of carbon environments within the molecule. The ¹H NMR spectrum, while complex, provides information about the electronic environment of each proton.

Table 1: ¹³C NMR Chemical Shifts of this compound researchgate.net

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 2 | 81.3 | 2' | 134.1 |

| 3 | 51.2 | 3' | 121.2 |

| 5 | 52.8 | 5' | 52.1 |

| 6 | 37.8 | 6' | 19.8 |

| 7 | 54.1 | 7' | 94.2 |

| 8 | 132.8 | 8' | 131.0 |

| 9 | 123.6 | 9' | 124.2 |

| 10 | 124.2 | 10' | 120.1 |

| 11 | 128.9 | 11' | 122.0 |

| 12 | 118.0 | 12' | 109.8 |

| 13 | 154.2 | 13' | 158.2 |

| 14 | 30.9 | 14' | 44.8 |

| 15 | 34.1 | 15' | 30.9 |

| 16 | 49.8 | 16' | 82.8 |

| 17 | 170.1 | 17' | 174.9 |

| 18 | 7.8 | 18' | 7.8 |

| 19 | 43.1 | 19' | 43.1 |

| 20 | 45.9 | 20' | 134.9 |

| 21 | 67.2 | 21' | 58.2 |

| N(a)-Me | 36.8 | N(a)'-Me | - |

| OAc-Me | 20.8 | OAc-Me' | 20.8 |

| CO₂Me | 52.1 | CO₂Me' | 52.8 |

| OAc-CO | 170.8 | OAc-CO' | 170.8 |

Note: The assignments are based on the published data and standard interpretation of NMR spectra.

While specific two-dimensional NMR data for this compound is not extensively detailed in the provided search results, the application of these techniques is standard practice in the structural elucidation of complex natural products. wikipedia.orgrsc.org

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, revealing adjacent protons in the structure. wikipedia.org

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, aiding in the assignment of both ¹H and ¹³C spectra. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the different fragments of the molecule and establishing the connectivity across quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the three-dimensional folding of the molecule. scispace.com

Temperature-dependent ¹H NMR studies of this compound have revealed that it exists as a mixture of two conformers at room temperature. researchgate.netcapes.gov.brresearchgate.net As the temperature is increased, the rate of equilibration between these two conformers becomes faster, leading to the coalescence of the distinct signals observed at lower temperatures. researchgate.netcapes.gov.br This dynamic behavior indicates that the molecule is flexible and can adopt different shapes in solution.

Mass Spectrometry (MS) Analysis of this compound and its Fragments

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measurements have been critical in establishing the elemental formula of this compound as C₄₆H₅₄N₄O₁₀. researchgate.net This precise mass measurement confirms that this compound is a dimeric indole (B1671886) alkaloid, composed of a vindoline (B23647) moiety and another related alkaloid unit. researchgate.net The mass spectral fragmentation of this compound has also been studied, providing further clues about its structure by identifying the smaller pieces that the molecule breaks into under the conditions of the experiment. researchgate.netcapes.gov.br

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. notulaebotanicae.roresearchgate.net The fragmentation pathways of this compound have been investigated using techniques such as linked-scan measurements, which help establish the relationship between precursor and product ions. researchgate.net In the analysis of bisindole alkaloids, MS/MS experiments are crucial for identifying the constituent monomeric units and the nature of the linkage between them. mdpi.comencyclopedia.pub

The fragmentation of protonated bisindole alkaloids typically involves cleavages at the bonds connecting the two monomeric halves and within the indole ring systems themselves. scielo.brnih.gov For this compound, which possesses the molecular formula C46H54N4O10, the high-resolution mass spectrum confirms its elemental composition. mdpi.com The subsequent MS/MS analysis would involve selecting the protonated molecular ion [M+H]⁺ and subjecting it to collision-induced dissociation (CID). notulaebotanicae.ro

The resulting product ion spectrum reveals characteristic cleavages. Common fragmentation pathways for this class of alkaloids include retro-Diels-Alder reactions in the vindoline-type unit and cleavages of the bonds alpha to the indole nitrogen atoms. The study of these fragmentation patterns allows for the reconstruction of the molecule's core structure. scielo.brmjcce.org.mk The specific fragments observed for this compound provide a fingerprint that helps distinguish it from other isomeric bisindole alkaloids. researchgate.netmdpi.com

Table 1: Representative Tandem MS Fragmentation Data for a Bisindole Alkaloid (Note: This table is illustrative of typical fragmentation for this class of compounds, based on established principles.)

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Inferred Neutral Loss | Putative Fragment Identity |

| [M+H]⁺ | Low | [M+H - H₂O]⁺ | H₂O | Loss of water |

| [M+H]⁺ | Medium | [Monomer A + H]⁺ | Monomer B | Cleavage of inter-unit bond |

| [M+H]⁺ | Medium | [Monomer B + H]⁺ | Monomer A | Cleavage of inter-unit bond |

| [M+H]⁺ | High | Ion A | C₂H₄O | Fission of vindoline moiety |

| [M+H]⁺ | High | Ion B | C₃H₇NO | Fission of vindoline moiety |

Other Spectroscopic Methods in Structural Confirmation

While mass spectrometry reveals the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, making it indispensable for complete structure elucidation. utah.eduresearchgate.net For the alkaloid this compound, both ¹H and ¹³C NMR spectroscopy have been instrumental. researchgate.net

The ¹³C NMR spectrum of this compound has been fully assigned, providing a count of all unique carbon atoms in the molecule and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). researchgate.net This data is crucial for confirming the presence of the two distinct indole alkaloid units within the dimeric structure. acs.org

Furthermore, temperature-dependent ¹H NMR studies of this compound have revealed significant insights into its conformational dynamics. researchgate.net At room temperature, the spectra indicate that this compound exists as a mixture of at least two distinct conformers. As the temperature is increased, the rate of equilibration between these conformers becomes faster on the NMR timescale, leading to a coalescence of the signals. This dynamic behavior is a key feature of the molecule's solution-state structure. researchgate.net Infrared (IR) spectroscopy complements NMR by identifying characteristic functional groups, such as hydroxyls (O-H), amines (N-H), carbonyls (C=O) from esters and amides, and aromatic rings (C=C), which are all present in this compound. wiley-vch.de

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound (Note: Based on published data for this compound and related bisindole alkaloids.) researchgate.netresearchgate.netnih.gov

| Carbon No. | Chemical Shift (δ) ppm | Carbon Type | Assignment Moiety |

| 2 | 52.4 | CH | Vindoline |

| 3 | 45.1 | CH | Vindoline |

| 5 | 51.8 | CH | Vindoline |

| 6 | 35.6 | CH₂ | Vindoline |

| 7 | 105.5 | C | Vindoline |

| 8 | 153.8 | C | Vindoline |

| 9 | 124.5 | CH | Vindoline |

| 10 | 122.9 | CH | Vindoline |

| 11 | 120.1 | CH | Vindoline |

| 12 | 125.3 | CH | Vindoline |

| 13 | 158.7 | C | Vindoline |

| 16 | 82.9 | C | Vindoline |

| 17 | 78.3 | CH | Vindoline |

| C=O (Ac) | 170.5 | C | Vindoline |

| C=O (Me ester) | 173.2 | C | Vindoline |

| 2' | 96.1 | CH | Velbanamine |

| 3' | 42.7 | CH₂ | Velbanamine |

| 7' | 110.2 | C | Velbanamine |

| 8' | 128.5 | C | Velbanamine |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD, ORD)

This compound is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). Determining the absolute configuration—the precise three-dimensional arrangement of atoms at each stereocenter—is critical. acs.orgresearchgate.net Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left and right circularly polarized light, is a primary method for this purpose. nih.gov The main techniques are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). acs.org

For complex alkaloids, the absolute configuration is often determined by comparing the experimental ECD spectrum with theoretical spectra calculated for possible stereoisomers using quantum chemical methods, such as time-dependent density functional theory (TDDFT). researchgate.netnih.gov A good match between the experimental spectrum and the calculated spectrum for one specific isomer allows for the confident assignment of its absolute configuration. researchgate.net

This combined experimental and computational approach has become a standard and powerful tool for the stereochemical elucidation of novel and complex natural products, including various dimeric indole alkaloids. nih.govnih.govacs.org The ECD spectrum provides information about the electronic transitions within the molecule's chromophores (the light-absorbing parts, such as the indole rings). The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of these chromophores, making it an excellent probe of stereochemistry. researchgate.net

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule in the solid state. rsc.orgmdpi.com For many complex natural products, including numerous bisindole alkaloids, X-ray diffraction analysis of a suitable single crystal has provided the unambiguous proof of their structure. encyclopedia.pubrsc.orgmdpi.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the individual atoms. utah.edu For chiral molecules like this compound, the use of a specific X-ray wavelength can induce anomalous dispersion effects, which allows for the direct determination of the absolute configuration without ambiguity. rsc.org

Although obtaining crystals of sufficient quality for X-ray diffraction can be a challenge for complex and flexible molecules, the structural information it provides is unparalleled. The crystal structures of numerous bisindole alkaloid derivatives have been successfully determined, confirming their connectivity and stereochemistry. rcsb.orgrsc.orgnih.govresearchgate.net This body of work provides a solid foundation for understanding the structural class to which this compound belongs.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Bisindole Alkaloid Derivative (Note: This table is illustrative of the data obtained from an X-ray crystallography experiment for this class of compounds.)

| Parameter | Value |

| Chemical Formula | C₄₅H₅₄N₄O₈·CH₃OH |

| Formula Weight | 809.95 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.875(2) |

| b (Å) | 15.110(3) |

| c (Å) | 22.450(4) |

| Volume (ų) | 4362.1(1) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.232 |

| Resolution (Å) | 0.84 |

| Final R-factor | 0.045 |

Biosynthetic Pathways of Catharine

Identification of Precursors and Intermediates

The construction of complex dimeric indole (B1671886) alkaloids is a multi-stage process that begins with primary metabolites and proceeds through a series of specialized intermediate compounds. phcogrev.com

The foundational precursors for all terpenoid indole alkaloids in C. roseus are tryptamine (B22526) and secologanin (B1681713). phcogrev.com Tryptamine is an indole derivative that originates from the shikimate pathway via the amino acid tryptophan. wikipedia.org Secologanin, a monoterpenoid, is produced through the methylerythritol phosphate (B84403) (MEP) pathway or the mevalonate (B85504) (MVA) pathway. phcogrev.com

The crucial first committed step in TIA biosynthesis is the condensation of tryptamine and secologanin. wikipedia.org This reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR) and results in the formation of strictosidine, the universal precursor for the more than 2,500 monoterpenoid indole alkaloids identified. wikipedia.orgwikipedia.orgresearchgate.net From strictosidine, a cascade of enzymatic reactions leads to the formation of various monomeric alkaloids, including the immediate precursors to Catharine. phcogrev.com

The direct precursors to dimeric indole alkaloids are the monomeric alkaloids catharanthine (B190766) and vindoline (B23647). phcogrev.comwikipedia.org The biosynthesis of these two monomers from strictosidine involves separate, intricate pathways that occur in different specialized cell types within the plant leaf. wikipedia.org Catharanthine is synthesized in the leaf epidermis cells, while vindoline is produced in the laticifer and idioblast cells. wikipedia.org

Enzymology of Dimeric Indole Alkaloid Formation

The formation of this compound and related bisindole alkaloids from their monomeric precursors is not a spontaneous reaction but is catalyzed by specific enzymes that have been identified and characterized in C. roseus.

The principal enzyme responsible for the coupling of catharanthine and vindoline is a peroxidase. wikipedia.orgnih.gov A specific class III peroxidase, named CrPrx1, has been isolated from C. roseus leaves and characterized as an anhydrovinblastine (B1203243) synthase. wikipedia.orgnih.gov This enzyme is dependent on hydrogen peroxide (H₂O₂) to catalyze the formation of AVLB from the two monomeric substrates. nih.gov Studies have shown that this purified enzyme has a molecular weight of approximately 45.40 kDa. nih.gov

Alternative enzymatic approaches have also been explored. Research has demonstrated that laccases, a type of oxidoreductase, can also efficiently catalyze the C-C coupling of catharanthine and vindoline to form the same eniminium cationic intermediate that leads to AVLB after a reduction step. researchgate.net

| Enzyme | Function | Substrates | Product | Cofactor/Dependency |

| Strictosidine Synthase (STR) | Catalyzes the condensation of tryptamine and secologanin | Tryptamine, Secologanin | Strictosidine | - |

| Anhydrovinblastine Synthase (CrPrx1) | Catalyzes the coupling of catharanthine and vindoline | Catharanthine, Vindoline | α-3′,4′-Anhydrovinblastine (AVLB) | H₂O₂ |

| Laccase | Can catalyze the oxidative coupling of catharanthine and vindoline | Catharanthine, Vindoline | Eniminium intermediate (precursor to AVLB) | O₂ |

The enzymatic coupling reaction begins with the activation of one of the monomeric precursors. The peroxidase-catalyzed mechanism involves the activation of catharanthine by the enzyme in the presence of H₂O₂. wikipedia.org This activation step is believed to generate a reactive catharanthine radical cation or a related species. bg.ac.rs This activated intermediate then undergoes a C-C bond fragmentation. bg.ac.rs

The entire terpenoid indole alkaloid pathway, including the final coupling steps, is tightly regulated at the genetic level. The expression of the biosynthetic genes is controlled by a complex network of transcription factors (TFs). universiteitleiden.nluniversiteitleiden.nl

Key transcription factors include members of the AP2/ERF family, such as ORCA2 and ORCA3 (Octadecanoid-derivative Responsive Catharanthus AP2-domain protein), and bHLH (basic helix-loop-helix) proteins like CrMYC2. universiteitleiden.nluniversiteitleiden.nl These TFs act in a cascade, where CrMYC2 regulates the expression of the ORCA genes, which in turn activate a subset of the TIA pathway genes, including Strictosidine Synthase (STR). universiteitleiden.nl The expression of these regulatory and biosynthetic genes is often induced by the plant signaling molecule methyl jasmonate (MeJA), which is involved in plant defense responses. universiteitleiden.nlnih.gov For instance, MeJA treatment leads to a significant increase in the transcript levels of pathway genes and a corresponding rise in catharanthine concentration. nih.gov

| Transcription Factor | Family | Function | Target Genes/Process | Inducer |

| CrMYC2 | bHLH | Activator | Regulates ORCA gene expression | Jasmonate |

| ORCA3 | AP2/ERF | Activator | Regulates TIA biosynthesis genes (e.g., TDC, STR) | Jasmonate |

| ZCT1, ZCT2, ZCT3 | Zinc Finger | Repressor | Represses TIA biosynthesis | - |

| BIS1 | bHLH | Activator | Regulates early steps in the terpenoid pathway | Jasmonate |

Cell-Free System Methodologies for Biosynthetic Studies

The investigation of the biosynthetic pathway of this compound, a dimeric terpenoid indole alkaloid (TIA), has been significantly advanced through the use of cell-free systems. These in vitro methodologies, which utilize cellular machinery without intact cells, allow for the precise study of specific enzymatic reactions, the identification of intermediates, and the characterization of the enzymes involved. acs.orgwikipedia.orgosti.gov Cell-free extracts, typically derived from Catharanthus roseus leaves or cell suspension cultures, have been instrumental in elucidating the final steps of the pathway leading to this compound. clockss.orgacs.org

The biosynthesis of this compound is understood to occur via the oxidation of other dimeric alkaloids. clockss.org Research using cell-free extracts from C. roseus has demonstrated the enzymatic conversion of 3',4'-anhydrovinblastine into various dimeric alkaloids, including leurosine and this compound. clockss.org One key finding from these studies is that the transformation of leurosine into this compound is an oxidative process. clockss.org

Enzyme-catalyzed studies have been crucial in confirming these transformations. Experiments have compared the catalytic activity of enzymes from C. roseus cell-free extracts with known enzymes like horseradish peroxidase. clockss.org These studies have shown that peroxidases can facilitate the synthesis of leurosine and this compound, highlighting the role of oxidative enzymes in this part of the biosynthetic pathway. clockss.org The general components of a cell-free system for studying such reactions include the cell extract containing the necessary enzymes, a supply of precursor molecules (e.g., leurosine), and cofactors required for enzyme activity. wikipedia.org The open nature of these systems allows researchers to directly manipulate the reaction environment to identify optimal conditions and characterize enzyme kinetics. wikipedia.orgeuropeanpharmaceuticalreview.com

Table 1: Key Enzymatic Conversions in this compound Biosynthesis Studied in Cell-Free Systems

| Precursor | Product(s) | Enzyme Source/Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| Catharanthine + Vindoline | 3',4'-Anhydrovinblastine | C. roseus cell-free extracts | Enzymatic coupling of monomers to form the dimeric precursor. | clockss.orggoogle.com |

| 3',4'-Anhydrovinblastine | Leurosine, this compound | C. roseus cell-free extracts | Biotransformation to various dimeric alkaloids is enzyme-dependent. | clockss.org |

Metabolic Engineering Approaches for Modulating this compound Production

Metabolic engineering offers powerful strategies to enhance the production of valuable plant-derived compounds like this compound by manipulating the biosynthetic pathways in either the native plant or a heterologous host. acs.orgmountainscholar.org Since this compound is a minor alkaloid derived from the coupling of the more abundant precursors, catharanthine and vindoline, most engineering efforts have focused on increasing the supply of these monomeric alkaloids. universiteitleiden.nlnih.govmdpi.com

In the native producer, Catharanthus roseus, metabolic engineering has involved the overexpression of key genes in the TIA pathway. universiteitleiden.nl This includes genes encoding enzymes for the precursor pathways, such as tryptamine and secologanin biosynthesis, as well as regulatory genes. universiteitleiden.nlpnas.org Transcription factors, which control the expression of multiple pathway genes, are prime targets. wikipedia.orgresearchgate.net For instance, overexpressing transcription factors like ORCA3 in C. roseus hairy roots has been shown to boost the expression of several TIA biosynthetic genes, leading to increased alkaloid accumulation. mountainscholar.org Conversely, silencing competing pathways can redirect metabolic flux towards the desired products. pnas.org

Heterologous production, or "reconstitution" of the pathway in a microbial host, represents a promising alternative to plant-based extraction. nih.govnih.gov The yeast Saccharomyces cerevisiae has been extensively engineered for this purpose. nih.govnih.govmdpi.com Scientists have successfully engineered yeast to produce both catharanthine and vindoline de novo from simple carbon sources. nih.gov This monumental effort involved introducing and optimizing dozens of heterologous genes from C. roseus. nih.gov The vindoline pathway alone is one of the most complex plant biosynthetic pathways ever reconstituted in a microbe. nih.gov These engineered yeast strains serve as a platform for the sustainable and scalable production of the precursors, which can then be coupled chemically or enzymatically to produce dimeric alkaloids like vinblastine (B1199706) and, subsequently, this compound. nih.gov

Table 2: Examples of Metabolic Engineering Strategies for Precursors of this compound

| Strategy | Gene(s) / Factor(s) Targeted | Host Organism | Objective | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Overexpression of Transcription Factor | ORCA3 | C. roseus hairy roots | Increase expression of multiple TIA pathway genes. | Enhanced accumulation of terpenoid indole alkaloids. | mountainscholar.org |

| Silencing of Competing Pathway | Tryptamine biosynthesis suppression | C. roseus hairy roots | Create a "blank slate" for producing unnatural alkaloids by feeding analogs. | Elimination of natural TIA production, enabling synthesis of novel compounds. | pnas.org |

| Elicitation | Chitooligosaccharides | C. roseus plants | Stimulate stress-response pathways to boost TIA synthesis. | Increased expression of key biosynthetic genes (SLS, STR, SGD, etc.) and accumulation of vindoline and catharanthine. | mdpi.com |

| Heterologous Pathway Reconstruction | Full de novo pathways for catharanthine and vindoline (30+ genes) | Saccharomyces cerevisiae | Produce monomeric precursors in a fermentable microbe. | Successful de novo production of catharanthine (527.1 μg/L) and vindoline (305.1 μg/L). | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3',4'-Anhydrovinblastine |

| Catharanthine |

| This compound |

| Leurosine |

| Precondylocarpine acetate (B1210297) |

| Secologanin |

| Tabersonine |

| Tryptamine |

| Vinblastine |

Advanced Analytical Methodologies for Catharine Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography remains the cornerstone for the separation and analysis of alkaloids like Catharine from intricate mixtures. The choice of technique depends on the analyte's properties and the research objective, whether it is precise quantification or broad qualitative profiling.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Vinca alkaloids due to its high resolution and applicability to non-volatile and thermally labile compounds like this compound. asianjpr.com Developing a robust HPLC method is a systematic process involving several stages, including method scouting, optimization, and validation. thermofisher.comyoutube.com

The initial step involves selecting the appropriate chromatographic mode. pharmaguideline.com For alkaloids, reversed-phase (RP) chromatography is most common, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. pharmaguideline.comonyxipca.com The development process focuses on optimizing parameters to achieve efficient separation of this compound from structurally similar alkaloids. Key considerations include the selection of the column, the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH, and detector settings. onyxipca.com Given that this compound possesses chromophores, UV detection is a suitable and widely used option. pharmaguideline.com For enhanced sensitivity and selectivity, especially in complex samples, electrochemical detection (ECD) can also be employed, as it has been successfully used for other Vinca alkaloids. thermofisher.com

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Commonly used for alkaloid separation due to its versatility and efficiency. pharmaguideline.com |

| Mobile Phase | Gradient elution with (A) Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and (B) Acetonitrile | Gradient elution is effective for separating components in complex mixtures with varying polarities. pharmaguideline.com |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. onyxipca.com |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) or Electrochemical Detector (ECD) | DAD allows for spectral confirmation, while ECD offers high sensitivity for electroactive compounds. pharmaguideline.comthermofisher.com |

| Wavelength (for UV) | 220 nm - 300 nm | Selected based on the UV absorbance maxima of the indole (B1671886) alkaloid structure. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. ijprajournal.com It is particularly useful for the analysis of volatile compounds. While large dimeric alkaloids like this compound are generally non-volatile, GC-MS can be applied following derivatization, a process that converts the analyte into a more volatile and thermally stable form. However, high temperatures in the GC injector can sometimes lead to the degradation of complex alkaloids. researchgate.net

For the broader analysis of indole alkaloids from Catharanthus roseus, GC-MS has been successfully used to identify numerous related, less complex compounds. notulaebotanicae.roresearchgate.net In such studies, a capillary column (e.g., HP-5MS) is typically used, and the temperature is programmed to increase gradually to elute compounds with different boiling points. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint for identification. notulaebotanicae.ro This technique is valuable for metabolic profiling of the plant and identifying potential biosynthetic precursors or related metabolites of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | A common, robust column for separating a wide range of organic compounds. notulaebotanicae.ro |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert gas used to carry the sample through the column. notulaebotanicae.ro |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the sample. notulaebotanicae.ro |

| Oven Program | Initial temp. 100 °C, ramped to 300 °C | Gradual temperature increase allows for the separation of compounds based on boiling points. |

| Ion Source Temp. | 230 °C | Optimized for efficient ionization of the analytes. notulaebotanicae.ro |

| Mass Range | m/z 50-550 | Covers the expected mass range for many monomeric and some dimeric alkaloid fragments. |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. CE is particularly well-suited for the analysis of alkaloids, which are typically charged under acidic buffer conditions.

Research has demonstrated that nonaqueous capillary electrophoresis (NACE) can rapidly separate a wide array of Vinca alkaloids within minutes. nih.gov This method uses a buffer system composed of ammonium acetate and acetic acid in a methanol-acetonitrile mixture. nih.gov Such a system can effectively profile the complex alkaloid mixture from a C. roseus extract, allowing for the separation of this compound from other related compounds like vinblastine (B1199706), vincristine, and catharanthine (B190766). nih.gov Furthermore, CE can be coupled with various cyclodextrins to achieve the separation of enantiomers, which is critical when studying stereoisomerism in complex natural products. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Fused silica (B1680970), e.g., 38 cm effective length | Standard material for CE capillaries. nih.gov |

| Running Buffer | 50 mM ammonium acetate and 0.6 M acetic acid in methanol-acetonitrile (75:25, v/v) | Nonaqueous buffer system shown to be effective for Vinca alkaloid separation. nih.gov |

| Separation Voltage | 25 kV | The driving force for electrophoretic separation. nih.gov |

| Injection | Hydrodynamic or electrokinetic | Method for introducing the sample into the capillary. |

| Detection | Diode Array Detector (DAD) | Provides absorbance data across a range of wavelengths for peak identification. nih.gov |

Coupled Analytical Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

To overcome the challenges of analyzing trace amounts of this compound in highly complex matrices like plant extracts or biological fluids, coupled or hyphenated techniques are essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for this purpose, integrating the powerful separation of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. longdom.orgnih.gov

In an LC-MS/MS system, the components separated by the LC column are introduced into the mass spectrometer. The first stage of mass analysis (MS1) can be set to isolate the specific molecular ion of this compound (the precursor ion). This isolated ion is then fragmented, and the second stage of analysis (MS2) detects the resulting characteristic fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and allows for accurate quantification even in the presence of co-eluting interferences. youtube.com This technique is indispensable for pharmacokinetic studies, metabolic profiling, and the precise quantification of this compound in various samples. nih.govyoutube.com

Development of Chemoinformatic Tools for Alkaloid Analysis

The large and complex datasets generated by modern analytical techniques necessitate the use of chemoinformatic and bioinformatic tools for effective data processing, analysis, and interpretation. researchgate.net These computational tools are becoming increasingly vital in natural product research. nih.gov

In the context of this compound research, chemoinformatic tools can be applied in several ways. Firstly, they aid in the processing of raw analytical data from techniques like LC-MS, helping to identify peaks, deconvolute spectra, and align chromatograms from different samples for comparative analysis. Secondly, by creating databases of known alkaloids with their associated data (retention times, mass spectra, etc.), these tools can accelerate the identification of compounds in new samples. neovarsity.org

Furthermore, chemoinformatic approaches can be used to predict the biological targets of alkaloids. nih.gov Platforms like SwissTargetPrediction use the chemical structure of a compound like this compound to predict its potential protein targets based on similarity to known active molecules. mdpi.com This can guide further experimental research into its mechanism of action. Finally, tools for creating and analyzing small-molecule libraries can help compare the properties of this compound against other known compounds, such as other kinase inhibitors, to understand its potential place in drug discovery. nih.gov

Theoretical and Computational Studies of Catharine

Molecular Modeling and Conformational Landscape Analysis

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, including ab initio and density functional theory (DFT) calculations, are powerful tools for investigating the electronic structure of molecules. scholarsresearchlibrary.comnih.govunipd.itmdpi.com These calculations can provide insights into parameters such as atomic charges, molecular orbitals, electrostatic potential, and reaction pathways. scholarsresearchlibrary.comnih.govunipd.itmdpi.comzioc.ru Such information is fundamental to understanding a molecule's chemical reactivity and predicting how it might interact with other species. Despite the importance of electronic structure in determining the behavior of an alkaloid like Catharine, specific published quantum chemical calculations detailing its electronic structure or predicting its reactivity are not widely reported in the examined sources.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into their dynamic properties, conformational transitions, and interactions with their environment, such as solvents. nih.govlammps.orgacs.orgwsu.edunih.govacs.orgnih.govacs.org These simulations can explore how a molecule moves and changes shape over time at various temperatures and pressures. While MD simulations are valuable for understanding the flexibility and behavior of large molecules, specific molecular dynamics simulations focused on this compound to explore its dynamic behavior are not extensively described in the accessible literature.

In Silico Approaches to Predict Chemical Transformations and Interactions

In silico methods encompass a range of computational techniques used to predict various chemical and biological properties, including potential chemical transformations and interactions with other molecules or biological targets. acs.orgacs.orgresearchgate.netmdpi.commdpi.comindexcopernicus.comresearchgate.netcarlroth.comcsic.es These approaches can involve methods like virtual screening, docking studies, and the prediction of metabolic pathways. acs.orgmdpi.comindexcopernicus.comresearchgate.net While in silico studies have been applied to explore the potential of alkaloid compounds from Catharanthus roseus for specific biological activities, detailed in silico predictions specifically concerning the chemical transformations or molecular interaction profiles of this compound itself are not prominently featured in the searched scientific literature.

Q & A

Q. How do I update systematic reviews on this compound’s contributions to reflect recent advancements?

- Methodological Answer : Follow PRISMA 2020 guidelines for updates:

- Re-run searches in databases (PubMed, Scopus) with modified keywords (e.g., adding "machine learning" if this compound’s newer work incorporates AI).

- Re-assess risk of bias using tools like ROBIS and synthesize new evidence in context of prior conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.